molecular formula C19H27IO10S B151703 Ibtc ligand CAS No. 130421-98-6

Ibtc ligand

Cat. No. B151703
M. Wt: 574.4 g/mol
InChI Key: JOXGWIRIPPTAJL-KQDSVYJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IBTC ligand, also known as isobutylthiazolecarboxamide, is a small molecule that has gained significant attention in scientific research due to its unique properties. It is a synthetic ligand that binds to the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in regulating various physiological and biochemical processes.

Scientific Research Applications

IBTC ligand has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. Moreover, it has been found to modulate the immune system and regulate the metabolism of xenobiotics. IBTC ligand has also been used as a tool to study the AhR signaling pathway and its role in various physiological processes.

Mechanism Of Action

IBTC ligand binds to the AhR, a cytosolic protein that is activated by various ligands, including environmental pollutants, dietary compounds, and endogenous metabolites. Upon binding, AhR translocates to the nucleus and forms a complex with the aryl hydrocarbon receptor nuclear translocator (ARNT), which regulates the expression of genes involved in various physiological and biochemical processes.

Biochemical And Physiological Effects

IBTC ligand has been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and metabolism. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been shown to induce the expression of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics.

Advantages And Limitations For Lab Experiments

IBTC ligand is a useful tool for studying the AhR signaling pathway and its role in various physiological and biochemical processes. It is a small molecule that can be easily synthesized and purified, and its binding affinity for AhR is high. However, its limitations include its potential toxicity and off-target effects, which should be carefully evaluated in experimental settings.

Future Directions

There are several future directions for the research on IBTC ligand. First, its potential therapeutic applications should be further explored, particularly in the areas of inflammation, cancer, and neurodegenerative diseases. Second, its mechanism of action and downstream signaling pathways should be elucidated to better understand its effects on various physiological processes. Third, its potential toxicity and off-target effects should be carefully evaluated to ensure its safety for clinical use. Finally, the development of novel ligands with improved binding affinity and selectivity for AhR should be pursued to enhance its therapeutic potential.

Synthesis Methods

The synthesis of IBTC ligand involves the reaction of isobutyryl chloride with thiosemicarbazide, followed by the cyclization of the resulting product with phosphorus pentoxide. The final product is obtained by the addition of ammonia to the reaction mixture. This method yields pure IBTC ligand with high efficiency and is widely used in research laboratories.

properties

CAS RN

130421-98-6

Product Name

Ibtc ligand

Molecular Formula

C19H27IO10S

Molecular Weight

574.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2-iodophenyl)methylsulfanyl]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C19H27IO10S/c20-9-4-2-1-3-8(9)7-31-19-16(27)14(25)17(11(6-22)29-19)30-18-15(26)13(24)12(23)10(5-21)28-18/h1-4,10-19,21-27H,5-7H2/t10-,11-,12-,13+,14-,15-,16-,17-,18+,19+/m1/s1

InChI Key

JOXGWIRIPPTAJL-KQDSVYJTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CS[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)I

SMILES

C1=CC=C(C(=C1)CSC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)I

Canonical SMILES

C1=CC=C(C(=C1)CSC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)I

synonyms

2-iodobenzyl-1-thiocellobioside
IBTC ligand
o-iodobenzyl-1-thio-beta-cellobioside

Origin of Product

United States

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